molecular formula C5H10ClO2P B14565574 2-Chloro-4,5-dimethyl-1,3,2-dioxaphosphinane CAS No. 61660-97-7

2-Chloro-4,5-dimethyl-1,3,2-dioxaphosphinane

Cat. No.: B14565574
CAS No.: 61660-97-7
M. Wt: 168.56 g/mol
InChI Key: KTGOCVHYJZHTGE-UHFFFAOYSA-N
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Description

2-Chloro-4,5-dimethyl-1,3,2-dioxaphosphinane is a chemical compound known for its unique structure and reactivity It belongs to the class of organophosphorus compounds and is characterized by a six-membered ring containing phosphorus, oxygen, and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-4,5-dimethyl-1,3,2-dioxaphosphinane can be synthesized through the reaction of phosphorous oxychloride with 2,2-dimethyl-1,3-propane diol in the presence of triethylamine. The reaction typically takes place in dry toluene as a solvent. The general reaction scheme is as follows:

POCl3+C5H12O2C5H10ClO3P+HCl\text{POCl}_3 + \text{C}_5\text{H}_{12}\text{O}_2 \rightarrow \text{C}_5\text{H}_{10}\text{ClO}_3\text{P} + \text{HCl} POCl3​+C5​H12​O2​→C5​H10​ClO3​P+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,5-dimethyl-1,3,2-dioxaphosphinane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form phosphine oxides.

    Reduction Reactions: Reduction can lead to the formation of phosphines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium alkoxides or amines are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of alkoxy or amino derivatives.

    Oxidation: Formation of phosphine oxides.

    Reduction: Formation of phosphines.

Scientific Research Applications

2-Chloro-4,5-dimethyl-1,3,2-dioxaphosphinane has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4,5-dimethyl-1,3,2-dioxaphosphinane involves its reactivity with nucleophiles and electrophiles. The phosphorus atom in the compound acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications where the compound serves as an intermediate or a reagent.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane
  • 2-Chloro-1,3,2-dioxaphospholane
  • 2-Chloro-2-oxo-1,3,2-dioxaphosphorinane

Uniqueness

2-Chloro-4,5-dimethyl-1,3,2-dioxaphosphinane is unique due to its specific ring structure and the presence of both chlorine and methyl groups. This combination imparts distinct reactivity and stability compared to other similar compounds. Its ability to undergo a variety of chemical reactions makes it a versatile reagent in synthetic chemistry.

Properties

CAS No.

61660-97-7

Molecular Formula

C5H10ClO2P

Molecular Weight

168.56 g/mol

IUPAC Name

2-chloro-4,5-dimethyl-1,3,2-dioxaphosphinane

InChI

InChI=1S/C5H10ClO2P/c1-4-3-7-9(6)8-5(4)2/h4-5H,3H2,1-2H3

InChI Key

KTGOCVHYJZHTGE-UHFFFAOYSA-N

Canonical SMILES

CC1COP(OC1C)Cl

Origin of Product

United States

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